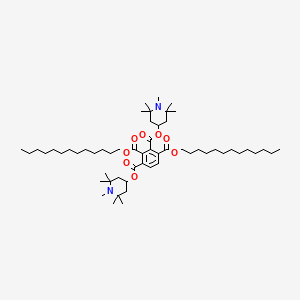
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate is a complex organic compound known for its unique structural properties and applications. This compound is characterized by the presence of multiple piperidinyl groups and a benzene tetracarboxylate core, making it a valuable substance in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate typically involves the esterification of benzene-1,2,3,4-tetracarboxylic acid with 1,2,2,6,6-pentamethylpiperidin-4-yl groups. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process involves the precise control of reactant concentrations, temperature, and pressure to achieve the desired product quality and minimize by-products .
化学反应分析
Types of Reactions
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
科学研究应用
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and improve material properties.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an additive in coatings and plastics to enhance durability and resistance to environmental factors
作用机制
The mechanism of action of 1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate involves its interaction with free radicals and reactive oxygen species (ROS). The piperidinyl groups act as scavengers, neutralizing these reactive species and preventing oxidative damage. This compound also interacts with molecular targets such as enzymes and receptors, modulating their activity and contributing to its protective effects .
相似化合物的比较
Similar Compounds
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) sebacate: Known for its use as a light stabilizer in polymers.
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butyl(3,5-di-tert-butyl-4-hydroxybenzyl)malonate: Used as an antioxidant in various applications
Uniqueness
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate stands out due to its unique combination of piperidinyl groups and benzene tetracarboxylate core, providing enhanced stability and reactivity
属性
分子式 |
C56H96N2O8 |
|---|---|
分子量 |
925.4 g/mol |
IUPAC 名称 |
2-O,4-O-bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 1-O,3-O-ditridecyl benzene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C56H96N2O8/c1-13-15-17-19-21-23-25-27-29-31-33-37-63-49(59)45-35-36-46(50(60)65-43-39-53(3,4)57(11)54(5,6)40-43)47(51(61)64-38-34-32-30-28-26-24-22-20-18-16-14-2)48(45)52(62)66-44-41-55(7,8)58(12)56(9,10)42-44/h35-36,43-44H,13-34,37-42H2,1-12H3 |
InChI 键 |
UPWDGFMHNPOYMU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCOC(=O)C1=C(C(=C(C=C1)C(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C(=O)OCCCCCCCCCCCCC)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


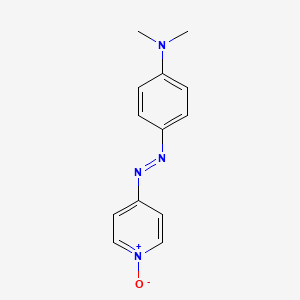
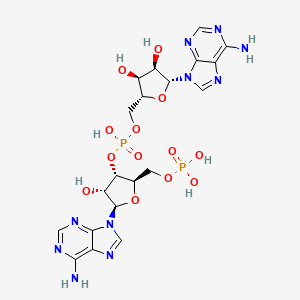
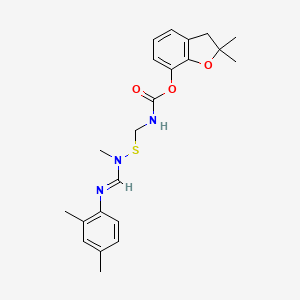
![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
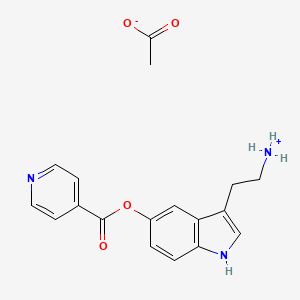
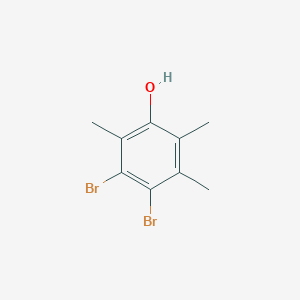



![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
